molecular formula C20H27N5O B5619544 2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide

Cat. No.: B5619544
M. Wt: 353.5 g/mol
InChI Key: RJKLHFRMJLBKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide is a complex organic compound that features a pyrazole ring, an indane moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and pyrazole sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-methylpyrazol-1-yl)propanenitrile
  • 2-(3-Amino-5-methylpyrazol-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide is unique due to its combination of the pyrazole, indane, and piperidine moieties. This unique structure may confer specific biological activities and chemical properties that are not present in simpler analogs.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-9-19(21)25(23-14)13-20(26)22-17-7-4-8-24(12-17)18-10-15-5-2-3-6-16(15)11-18/h2-3,5-6,9,17-18H,4,7-8,10-13,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLHFRMJLBKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)NC2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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